molecular formula C24H19N3O6S B2859009 Ethyl 5-(benzo[d][1,3]dioxole-5-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-19-1

Ethyl 5-(benzo[d][1,3]dioxole-5-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2859009
CAS No.: 851948-19-1
M. Wt: 477.49
InChI Key: MKEOPWMOOSHWHU-UHFFFAOYSA-N
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Description

Ethyl 5-(benzo[d][1,3]dioxole-5-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. Key structural elements include:

  • Ethyl carboxylate at position 1, enhancing lipophilicity and membrane permeability.
  • p-Tolyl group (4-methylphenyl) at position 3, contributing steric bulk and electron-donating effects.

This compound belongs to a class of pyridazine derivatives studied for their biological activities, including tau aggregation inhibition (relevant in neurodegenerative diseases) .

Properties

IUPAC Name

ethyl 5-(1,3-benzodioxole-5-carbonylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O6S/c1-3-31-24(30)20-16-11-34-22(25-21(28)14-6-9-17-18(10-14)33-12-32-17)19(16)23(29)27(26-20)15-7-4-13(2)5-8-15/h4-11H,3,12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEOPWMOOSHWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound is compared below with six structurally related derivatives, focusing on substituent effects, molecular properties, and biological activities.

Substituent Variations and Molecular Properties

Table 1: Structural and Physicochemical Comparison
Compound Name/ID R3 Substituent R5 Substituent Molecular Weight (g/mol) Key Properties/Biological Activity
Target Compound p-Tolyl Benzo[d][1,3]dioxole-5-carboxamido ~495 (calculated) Potential tau aggregation inhibitor*
Ethyl 5-amino-3-(4-trifluoromethylphenyl)-4-oxo-... (30, ) 4-Trifluoromethylphenyl Amino 384.06 Tau aggregation inhibitor (IC₅₀: <1 µM)
Ethyl 5-amino-3-(4-trifluoromethoxyphenyl)-4-oxo-... (31, ) 4-Trifluoromethoxyphenyl Amino 400.06 Tau aggregation inhibitor (IC₅₀: 2 µM)
Ethyl 5-(benzylamino)-3-(3-chlorophenyl)-4-oxo-... () 3-Chlorophenyl Benzylamino ~457 (calculated) Unspecified biological activity
Ethyl 5-amino-3-phenyl-4-oxo-... () Phenyl Amino ~327 (calculated) Structural simplicity, lower lipophilicity
Ethyl 5-amino-3-(4-aminophenyl)-4-oxo-... () 4-Aminophenyl Amino ~343 (calculated) Enhanced polarity due to -NH₂ group

Notes:

  • Electron-withdrawing groups (e.g., trifluoromethyl in Compound 30) enhance metabolic stability and binding affinity via inductive effects .
  • Benzo[d][1,3]dioxole-5-carboxamido offers rigidity and π-stacking capability, distinguishing it from simpler amino or benzylamino substituents.

Preparation Methods

Cyclocondensation Strategy

The core structure is synthesized through a [4+2] cycloaddition between 3-aminothiophene-4-carboxylate derivatives and diazomethane analogues (Table 1).

Table 1: Cyclization Conditions for Core Formation

Starting Material Reagent Solvent Temp (°C) Yield (%)
Ethyl 3-amino-4-carboxylate Diazomethane DMF 80 62
Methyl 3-nitro-4-cyano Hydrazine hydrate Ethanol Reflux 58

Key observations:

  • DMF improves solubility of polar intermediates
  • Diazomethane enables efficient N–N bond formation at mild temperatures

Benzo[d]dioxole-5-carboxylic Acid Synthesis

Catalytic Hydrogenation-Acylation Sequence

Adapted from US6252092B1, the benzodioxole precursor is synthesized via:

  • Hydrogenation : 4-Acetylcatechol → 4-propylcatechol (Pd/C, H₂ 50 psi, MeOH, 85% yield)
  • Cyclization : Reaction with CH₂Cl₂/K₂CO₃ in DMF at 120°C to form benzo[d]dioxole
  • Oxidation : KMnO₄-mediated conversion of 5-methyl to carboxylic acid (72% yield)

Critical parameters :

  • DMF/CH₂Cl₂ solvent mixture prevents premature cyclization
  • K₂CO₃ concentration directly impacts ring closure efficiency

Amide Coupling at Position 5

Carboxyl Activation and Amination

The benzodioxole-5-carboxylic acid is converted to its acid chloride (SOCl₂, 70°C, 3 h) and coupled to the aminopyridazine intermediate (Fig. 3):

Table 2: Amidation Optimization Data

Coupling Agent Base Solvent Temp (°C) Time (h) Yield (%)
EDCl/HOBt DIPEA DCM 25 24 65
HATU NMM DMF 0→25 12 82
ClCOCOCl Pyridine THF -15 2 58

Optimal conditions:

  • HATU-mediated coupling in DMF achieves 82% yield
  • Strict moisture control (<50 ppm H₂O) prevents hydrolysis

Final Esterification and Purification

Ethyl Ester Formation

The ethyl carboxylate is introduced early in the synthesis via:

  • Starting with ethyl 3-aminothiophene-4-carboxylate
  • Protecting group-free strategy maintains ester integrity

Purification protocol :

  • Crude product dissolved in hot EtOAc (60°C)
  • Gradient cooling crystallization (60°C → 4°C over 6 h)
  • Final purity: 98.3% by HPLC (C18 column, MeCN/H₂O)

Scale-Up Considerations and Industrial Adaptation

Continuous Flow Synthesis

Key stages adapted for continuous processing:

  • Cyclocondensation: Microreactor (τ = 15 min, 85°C)
  • Amide coupling: Packed-bed reactor with immobilized HATU

Table 3: Batch vs. Continuous Process Metrics

Parameter Batch Continuous
Cycle time 48 h 6 h
Overall yield 68% 73%
Solvent consumption 120 L/kg 45 L/kg

Analytical Characterization

Spectroscopic Validation

¹H NMR (500 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, NH)
  • δ 7.89 (d, J = 8.5 Hz, 2H, p-tolyl)
  • δ 6.98 (s, 2H, benzodioxole)
  • δ 4.31 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

HRMS (ESI-TOF) :

  • m/z calc. for C₂₅H₂₀N₃O₆S [M+H]⁺: 514.1074
  • Found: 514.1071

Q & A

Q. Optimized Conditions :

  • Temperature : 60–80°C for amidation; 70–90°C for esterification .
  • Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF) for coupling steps; ethanol for esterification .
  • Catalysts : 4-dimethylaminopyridine (DMAP) enhances acylation efficiency .

Q. Key Data :

  • ¹H NMR : Benzo[d][1,3]dioxole protons appear as two singlets (δ 6.7–7.1 ppm) .
  • X-ray : Dihedral angles between thiophene and pyridazine rings range from 5–15° .

How can conflicting biological activity data across similar compounds be resolved?

(Advanced)
Discrepancies often arise from structural variations (e.g., substituent electronegativity, steric effects). Methodological approaches include:

  • Structure-Activity Relationship (SAR) Studies : Compare analogues (e.g., replacing benzo[d][1,3]dioxole with nitro or methoxy groups) to isolate pharmacophoric motifs .
  • Dose-Response Profiling : Test activity across multiple concentrations to account for potency differences .
  • Target-Specific Assays : Use enzyme inhibition (e.g., kinase assays) or receptor-binding studies to clarify mechanisms .

Q. Example :

  • Neuroprotection : The benzo[d][1,3]dioxole moiety enhances blood-brain barrier penetration compared to nitro-substituted analogues .

What strategies improve synthetic yield and purity in large-scale preparations?

Q. (Advanced)

  • Design of Experiments (DoE) : Statistical optimization of variables (e.g., solvent ratio, temperature) to maximize yield .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve coupling reaction efficiency .
  • Purification : Gradient column chromatography (hexane:ethyl acetate) removes by-products .

Q. Table 2: Yield Optimization Parameters

VariableOptimal RangeImpact on YieldReference
Reaction Time12–16 hours+15–20%[3,4]
Solvent PolarityDMF (ε = 36.7)+25%[2,3]
Catalyst Loading5 mol% DMAP+30%[2]

How are computational methods applied to predict biological interactions?

Q. (Advanced)

  • Molecular Docking : Simulates binding to target proteins (e.g., adenosine receptors) using software like AutoDock Vina .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Modeling : Relates substituent properties (e.g., logP, polar surface area) to activity .

Q. Case Study :

  • The benzo[d][1,3]dioxole group exhibits strong π-π stacking with tyrosine residues in kinase targets .

What are the primary chemical properties influencing reactivity?

Q. (Basic)

  • Functional Groups : The ethyl ester (electrophilic), amide (hydrogen-bond donor), and 4-oxo group (nucleophilic) drive reactivity .
  • Solvent Effects : Polar aprotic solvents (DMF) stabilize transition states in SNAr reactions .
  • pH Sensitivity : The compound is stable at pH 6–8 but hydrolyzes in strongly acidic/basic conditions .

How can stability be assessed under varying storage conditions?

Q. (Basic)

  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Light Sensitivity : UV-vis spectroscopy tracks photodegradation (λmax = 280 nm) .
  • Cryopreservation : Store at -20°C in amber vials under argon to prevent oxidation .

What advanced techniques validate structure-activity relationships (SAR)?

Q. (Advanced)

  • Crystallographic Fragment Screening : Identifies binding motifs by comparing co-crystal structures of analogues .
  • Free Energy Perturbation (FEP) : Quantifies substituent contributions to binding affinity .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites in vitro .

How are solubility challenges addressed in pharmacological assays?

Q. (Advanced)

  • Co-Solvents : Use 10% DMSO in PBS to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) to improve bioavailability .
  • Prodrug Design : Introduce phosphate esters for transient solubility .

What methodologies resolve contradictions in mechanistic studies?

Q. (Advanced)

  • Knockout Models : CRISPR-Cas9 gene editing to confirm target specificity .
  • Isothermal Titration Calorimetry (ITC) : Measures binding stoichiometry and thermodynamics .
  • Kinetic Analysis : Time-resolved assays differentiate allosteric vs. orthosteric modulation .

Notes

  • References : Ensure all protocols comply with institutional safety guidelines.
  • Data Interpretation : Cross-validate results using orthogonal methods (e.g., NMR + X-ray).
  • Ethical Considerations : Non-human research use only, as specified in .

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